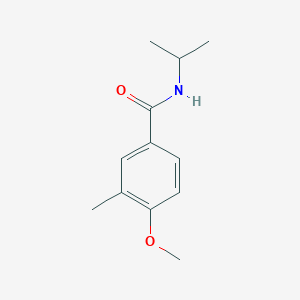![molecular formula C14H9N3O5S3 B4750925 N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4750925.png)
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide
Overview
Description
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide, also known as NTBC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. NTBC was first synthesized in the 1990s as a potent inhibitor of tyrosine hydroxylase, an enzyme involved in the synthesis of catecholamines. Since then, NTBC has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide works by inhibiting the activity of tyrosine hydroxylase, an enzyme involved in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide reduces the levels of toxic metabolites that accumulate in patients with HT1, leading to improved liver function and overall health. In addition to its effects on tyrosine hydroxylase, N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has also been shown to have other biochemical and physiological effects, including the inhibition of other enzymes involved in the metabolism of tyrosine and related compounds.
Biochemical and Physiological Effects
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has a wide range of biochemical and physiological effects, many of which are still being studied. In addition to its effects on tyrosine hydroxylase, N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has been shown to inhibit the activity of other enzymes involved in the metabolism of tyrosine and related compounds, including phenylalanine hydroxylase and tryptophan hydroxylase. N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has also been shown to have antioxidant properties, and may be useful in the treatment of conditions associated with oxidative stress.
Advantages and Limitations for Lab Experiments
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide is a potent inhibitor of tyrosine hydroxylase and other enzymes involved in the metabolism of tyrosine and related compounds, making it a valuable tool for studying these pathways in the laboratory. However, N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has some limitations as well. For example, it can be toxic at high doses, and its effects on other enzymes and pathways may complicate experimental results. Additionally, N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide is a small molecule inhibitor, which may limit its use in certain experimental systems.
Future Directions
There are many potential future directions for research on N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide and related compounds. One area of interest is the development of new inhibitors with improved potency and selectivity for specific enzymes and pathways. Another area of interest is the exploration of new therapeutic applications for N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide, including its potential use in the treatment of other inherited metabolic disorders and conditions associated with oxidative stress. Finally, there is a need for further research on the biochemical and physiological effects of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide, particularly its effects on other enzymes and pathways involved in the metabolism of tyrosine and related compounds.
Scientific Research Applications
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inherited metabolic disorders. One of the most well-known applications of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide is in the treatment of hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the liver and can lead to liver failure and other serious complications. N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has been shown to be effective in reducing the levels of toxic metabolites in patients with HT1, and is currently used as a first-line treatment for the disease.
properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5S3/c18-13(11-2-1-7-23-11)16-14-15-8-12(24-14)25(21,22)10-5-3-9(4-6-10)17(19)20/h1-8H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLYYDLIBKFZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4750852.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4750857.png)

![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4750872.png)

![7-chloro-N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4750892.png)



![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B4750917.png)
![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4750929.png)
![3-butyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4750931.png)
![2-{[5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4750943.png)
